molecular formula C12H15BrFN B11727971 1-(4-Bromo-2-fluorophenyl)cyclopentanemethanamine

1-(4-Bromo-2-fluorophenyl)cyclopentanemethanamine

Katalognummer: B11727971
Molekulargewicht: 272.16 g/mol
InChI-Schlüssel: XZTKEDWZIAMGGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromo-2-fluorophenyl)cyclopentanemethanamine is a chemical compound with the molecular formula C12H15BrFN and a molecular weight of 272.16 g/mol It is known for its unique structure, which includes a bromine and fluorine atom attached to a phenyl ring, and a cyclopentanemethanamine group

Vorbereitungsmethoden

The synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopentanemethanamine typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing this compound.

Analyse Chemischer Reaktionen

1-(4-Bromo-2-fluorophenyl)cyclopentanemethanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different products.

    Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

Common reagents used in these reactions include palladium catalysts, bases, and organoboron compounds. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-2-fluorophenyl)cyclopentanemethanamine is used in various scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Researchers use it to study the effects of halogenated compounds on biological systems.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemicals.

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms in the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. detailed studies on its exact mechanism of action are still ongoing.

Vergleich Mit ähnlichen Verbindungen

1-(4-Bromo-2-fluorophenyl)cyclopentanemethanamine can be compared with other similar compounds, such as:

  • 1-(4-Bromo-2-chlorophenyl)cyclopentanemethanamine
  • 1-(4-Bromo-2-iodophenyl)cyclopentanemethanamine
  • 1-(4-Fluoro-2-chlorophenyl)cyclopentanemethanamine

These compounds share similar structures but differ in the halogen atoms attached to the phenyl ring. The presence of different halogens can significantly influence their chemical properties and reactivity, making each compound unique in its own right.

Eigenschaften

Molekularformel

C12H15BrFN

Molekulargewicht

272.16 g/mol

IUPAC-Name

[1-(4-bromo-2-fluorophenyl)cyclopentyl]methanamine

InChI

InChI=1S/C12H15BrFN/c13-9-3-4-10(11(14)7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2

InChI-Schlüssel

XZTKEDWZIAMGGS-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(CN)C2=C(C=C(C=C2)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.